Methyl 4-oxocyclohexanecarboxylate
Overview
Description
Methyl 4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the oxidation of methyl 4-hydroxycyclohexanecarboxylate using pyridinium chlorochromate (PCC) in dichloromethane. The reaction is carried out at room temperature, and the product is obtained after stirring the mixture overnight .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes typically employ oxidizing agents such as PCC or other chromium-based reagents to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amides, esters, and thioesters.
Scientific Research Applications
Methyl 4-oxocyclohexanecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block in the synthesis of drug molecules and other therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-oxocyclohexanecarboxylate involves its reactivity as an ester and ketone. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Methyl 4-oxocyclohexanecarboxylate can be compared with other similar compounds, such as:
- Methyl 4-ketocyclohexanecarboxylate
- Cyclohexanecarboxylic acid, 4-oxo-, methyl ester
- 4-(Methoxycarbonyl)cyclohexanone
These compounds share similar structural features and reactivity but may differ in their specific applications and reaction conditions. This compound is unique in its versatility and wide range of applications in various fields .
Properties
IUPAC Name |
methyl 4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYKGTCYDJZLFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280517 | |
Record name | methyl 4-oxocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6297-22-9 | |
Record name | Methyl 4-oxocyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6297-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 17321 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6297-22-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-oxocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-oxo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What is the significance of enantioselective synthesis in the context of (–)-compactin?
A1: (–)-Compactin is a biologically active compound that exhibits cholesterol-lowering properties. Enantioselective synthesis, as described in the research using methyl 4-oxocyclohexanecarboxylate, [, ] is crucial because it allows for the specific creation of the desired enantiomer of the hexahydronaphthalene nucleus. This is important because different enantiomers of a molecule can have drastically different biological activities. In the case of pharmaceuticals like (–)-compactin, ensuring the synthesis of the correct enantiomer is essential for efficacy and safety.
Q2: How does 2-(3-Nitropropyl)-1,3-dioxolane function as a "four-carbon bifunctional annelating agent" in this synthesis?
A2: 2-(3-Nitropropyl)-1,3-dioxolane plays a crucial role in constructing the hexahydronaphthalene core. [, ] This reagent is considered "bifunctional" due to the presence of two reactive sites: the nitro group and the cyclic acetal (1,3-dioxolane). This allows it to react with this compound, forming a new ring and introducing the four-carbon chain needed to build the target structure.
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